3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine is an organic compound with a complex structure featuring two chlorophenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: This compound lacks the additional chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.
3-(4-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine: The position of the chlorine atoms can influence the compound’s chemical behavior and biological activity.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: The absence of the second chlorophenyl group may result in different interaction profiles with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
618092-80-1 |
---|---|
Molecular Formula |
C15H11Cl2N3 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11Cl2N3/c16-10-5-7-11(8-6-10)20-15(18)9-14(19-20)12-3-1-2-4-13(12)17/h1-9H,18H2 |
InChI Key |
HXLJKPHHLZAYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.